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molecular formula C11H12O4 B049581 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid CAS No. 121625-78-3

6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Cat. No. B049581
M. Wt: 208.21 g/mol
InChI Key: KOXFZRZSHOMWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354431B2

Procedure details

5,5-Dimethyl-1,3-cyclohexandione is dissolved in 15 ml of methanol and cooled to 0° C. A solution of KOH (2 g, 35.7 mmol) in 15 ml of methanol is added drop wise. A solution of 3-bromo-2-oxo-propionic acid ethyl ester (4.7 ml, 37.5 mmol) in 15 ml of methanol is added drop wise. The mixture is allowed to warm up to room temperature and is stirred for 16 h. Then 15 ml of a 45% aqueous sodium hydroxide solution is added. After additional 4 h at room temperature, 25 ml of concentrated HCl is added. Methanol is evaporated slowly under reduced pressure whereas the product precipitates as light crystals. The product is filtrated off and washed with water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[CH2:3]1.[OH-].[K+].C([O:15][C:16](=[O:21])[C:17](=O)[CH2:18]Br)C.[OH-].[Na+].Cl>CO>[CH3:1][C:2]1([CH3:10])[CH2:3][C:4](=[O:9])[C:5]2[C:17]([C:16]([OH:21])=[O:15])=[CH:18][O:8][C:6]=2[CH2:7]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(CC(C1)=O)=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
WAIT
Type
WAIT
Details
After additional 4 h at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Methanol is evaporated slowly under reduced pressure whereas the product
CUSTOM
Type
CUSTOM
Details
precipitates as light crystals
FILTRATION
Type
FILTRATION
Details
The product is filtrated off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CC1(CC2=C(C(=CO2)C(=O)O)C(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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